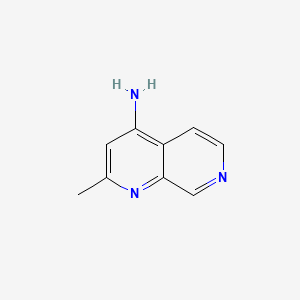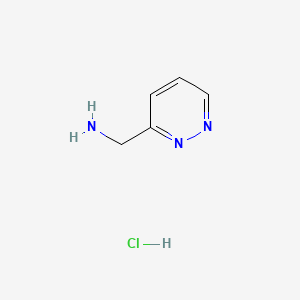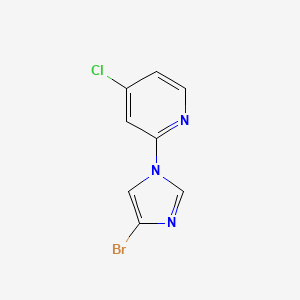
2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine is a heterocyclic compound that contains both imidazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 4-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets and pathways.
作用机制
The mechanism of action of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The pyridine ring can participate in π-π stacking interactions or act as a ligand in coordination chemistry, influencing various biological pathways.
相似化合物的比较
Similar Compounds
4-Bromo-1H-imidazole: A simpler analog that lacks the pyridine ring, used in similar applications but with different reactivity and properties.
2-(4-Bromo-1H-imidazol-1-yl)pyridine: Similar structure but without the chlorine atom, used in the synthesis of different derivatives.
4-Chloropyridine: A precursor in the synthesis of 2-(4-Bromo-1h-imidazol-1-yl)-4-chloropyridine, with distinct chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine substituents, which provide versatile reactivity and enable the synthesis of a wide range of derivatives. Its dual heterocyclic structure allows for diverse interactions with biological targets and materials, making it a valuable compound in various fields of research.
属性
IUPAC Name |
2-(4-bromoimidazol-1-yl)-4-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)8-3-6(10)1-2-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASCAHVXRMFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)N2C=C(N=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
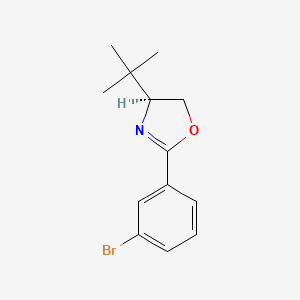
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B566782.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol](/img/structure/B566784.png)
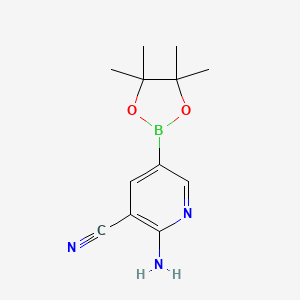
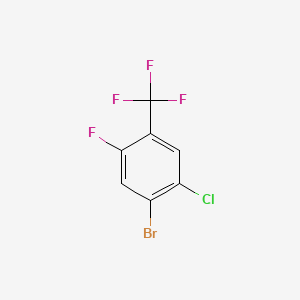

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)
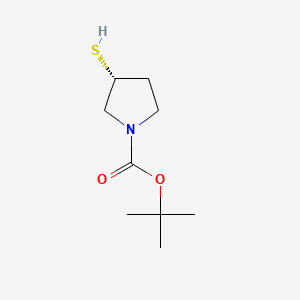
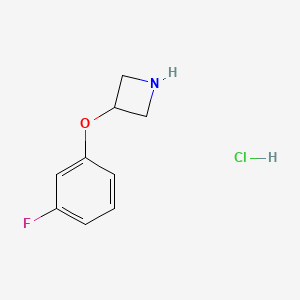
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)
